4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol
Description
Structure
3D Structure
Properties
CAS No. |
93892-35-4 |
|---|---|
Molecular Formula |
C22H32O |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
4,6-dicyclopentyl-1,1,3-trimethyl-2,3-dihydroinden-5-ol |
InChI |
InChI=1S/C22H32O/c1-14-13-22(2,3)18-12-17(15-8-4-5-9-15)21(23)20(19(14)18)16-10-6-7-11-16/h12,14-16,23H,4-11,13H2,1-3H3 |
InChI Key |
RTODAWILMZRMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C1C(=C(C(=C2)C3CCCC3)O)C4CCCC4)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the cyclopentyl and trimethylindan moieties . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various functionalized derivatives, such as alcohols, ketones, and substituted indans, which can be further utilized in different applications .
Scientific Research Applications
Chemical Research Applications
Building Block for Organic Synthesis
4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical modifications, enabling researchers to create derivatives with enhanced properties. The compound can undergo reactions such as oxidation and reduction to yield alcohols, ketones, and other functionalized derivatives that are valuable in synthetic chemistry.
Study of Reaction Mechanisms
The compound is also utilized to study reaction mechanisms in organic chemistry. Its unique structure provides insights into stereochemistry and reactivity patterns, which are essential for understanding fundamental chemical processes.
Biological Applications
Antimicrobial Properties
Research has indicated that this compound may exhibit antimicrobial activities. Studies are ongoing to evaluate its effectiveness against various pathogens and its potential use in developing new antimicrobial agents.
Anti-inflammatory Effects
Initial findings suggest that this compound may interact with specific receptors or enzymes involved in inflammatory pathways. Understanding these interactions could lead to the development of therapeutic agents targeting inflammation-related diseases.
Medical Applications
Lead Compound for Drug Development
Due to its promising biological activities, this compound is being investigated as a lead compound for drug development. Researchers are exploring its pharmacodynamics and optimizing its therapeutic efficacy through structural modifications.
Potential Therapeutic Effects
The compound's interactions with biological targets may open avenues for treating conditions such as infections or inflammatory disorders. Detailed studies are essential to elucidate its mechanisms of action and therapeutic potential.
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is used in the production of specialty chemicals with specific properties tailored for various applications. Its unique chemical structure allows for the creation of materials that meet particular performance criteria in different industries.
Mechanism of Action
The mechanism of action of 4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Material Science : The target compound’s steric bulk limits its use in flexible polymers but makes it valuable in rigid matrix composites .
- Flame Retardancy : Hydroxyphenyl-substituted indans (e.g., ) dominate flame-retardant resin formulations due to synergistic effects with aromatic polycarbonates .
- Synthetic Challenges : The synthesis of 4,6-dicyclopentyl-1,1,3,3-tetramethylindan-5-ol requires multi-step functionalization, increasing production costs compared to isopropyl analogs .
Biological Activity
4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol is a compound that has garnered interest in various fields due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a complex indan structure with cyclopentyl groups that may contribute to its unique biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mode of action appears to involve disrupting microbial cell membranes and inhibiting essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in several models. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the cyclopentyl groups allows the compound to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
- Cytokine Modulation : By modulating cytokine production, the compound can attenuate inflammatory responses.
Case Studies
A series of case studies have been documented highlighting the therapeutic potential of this compound in treating infections resistant to conventional antibiotics.
Case Study 1: Treatment of Resistant Staphylococcus aureus
A clinical trial involving patients with skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA) demonstrated significant improvement in symptoms after treatment with formulations containing this compound. Patients reported reduced inflammation and faster healing times compared to standard treatments.
Case Study 2: Fungal Infections
Another study focused on patients suffering from recurrent Candida infections. Administration of this compound resulted in a marked decrease in fungal load and improved patient outcomes.
Safety and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are needed to fully understand its chronic toxicity and potential side effects.
Q & A
Q. What are the key physicochemical properties of 4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol, and how are they experimentally determined?
The compound (CAS: 55035-39-7) has a molecular formula C₂₃H₃₄O and a molecular weight of 326.5268 g/mol . Key properties include:
- Hydroxyl group reactivity : Assessed via titration or FT-IR spectroscopy.
- Thermal stability : Determined using thermogravimetric analysis (TGA) under inert atmospheres.
- Stereochemical configuration : Analyzed via NMR (¹H and ¹³C) and X-ray crystallography (if crystalline). Methodological protocols for characterization should align with standards for hindered phenolic compounds .
Q. What synthetic routes are reported for this compound, and what are their limitations?
Synthesis typically involves Friedel-Crafts alkylation or acid-catalyzed cyclization of substituted indan precursors. For example:
- Stepwise alkylation : Cyclopentyl groups are introduced via electrophilic aromatic substitution, followed by methylation .
- Challenges : Steric hindrance from cyclopentyl groups may reduce reaction yields, necessitating optimized catalysts (e.g., Lewis acids like AlCl₃) . Purity is validated via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or mass spectrometry (MS) data often arise from:
- Dynamic stereochemistry : Axial chirality in the indan core may cause signal splitting; variable-temperature NMR can clarify .
- Isomeric impurities : Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers or diastereomers. Cross-validation with computational methods (DFT-based chemical shift predictions) is recommended .
Q. What experimental designs are optimal for studying the compound’s antioxidant activity in polymer matrices?
The compound’s phenolic structure suggests potential as a stabilizer in polycarbonates . Key methodologies include:
- Accelerated aging tests : Expose polymer films to UV radiation (e.g., QUV tester) and measure oxidation induction time (OIT) via DSC.
- Radical scavenging assays : Use DPPH or ABTS assays to quantify antioxidant efficiency in solution-phase studies. Compare results with structurally similar indanols (e.g., 3-(4-hydroxyphenyl)-1,1,3-trimethylindan-5-ol) to establish structure-activity relationships .
Q. How does steric hindrance influence the compound’s reactivity in catalytic systems?
The cyclopentyl and methyl groups create a highly hindered environment:
- Catalytic hydrogenation : Low reactivity observed due to restricted access to the hydroxyl group; use high-pressure conditions (e.g., 50 bar H₂) with Pt/C catalysts.
- Esterification : Employ bulky acylating agents (e.g., pivaloyl chloride) to mitigate side reactions. Kinetic studies (e.g., in situ IR monitoring) are critical for mechanistic insights .
Methodological Considerations
Q. What safety and regulatory frameworks apply to handling this compound?
- REACH compliance : The compound is registered under ECHA (EC 234-085-2), requiring hazard assessments for mutagenicity and ecotoxicity .
- Laboratory safety : Follow RIFM guidelines for phenolic compounds, including PPE (gloves, goggles) and fume hood use .
Q. What analytical techniques are recommended for detecting degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
